5-Bromo-n-(cyclopentylmethyl)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-n-(cyclopentylmethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It features a bromine atom at the 5th position, a cyclopentylmethyl group attached to the nitrogen atom, and a sulfonamide group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(cyclopentylmethyl)pyridine-3-sulfonamide typically involves a multi-step process. One common method starts with the bromination of pyridine to introduce the bromine atom at the 5th position. This is followed by the introduction of the sulfonamide group at the 3rd position through sulfonation and subsequent amination. The final step involves the attachment of the cyclopentylmethyl group to the nitrogen atom via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and sulfonation steps, as well as the use of high-throughput purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-(cyclopentylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-n-(cyclopentylmethyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activities or receptor interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-n-(cyclopentylmethyl)pyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom and cyclopentylmethyl group can contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
- 5-Bromopyridine-3-sulfonamide
Uniqueness
5-Bromo-n-(cyclopentylmethyl)pyridine-3-sulfonamide is unique due to the presence of the cyclopentylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
5-bromo-N-(cyclopentylmethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c12-10-5-11(8-13-7-10)17(15,16)14-6-9-3-1-2-4-9/h5,7-9,14H,1-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOVVIQXPKYENQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNS(=O)(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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